molecular formula C19H26N2O3S2 B2482826 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 920356-42-9

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2482826
CAS No.: 920356-42-9
M. Wt: 394.55
InChI Key: YTACHFCSPFEZDK-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethylbenzenesulfonamide: Lacks the morpholino and thiophenyl groups.

    N-(2-morpholinoethyl)benzenesulfonamide: Lacks the trimethyl and thiophenyl groups.

    2-(thiophen-2-yl)ethylbenzenesulfonamide: Lacks the morpholino and trimethyl groups.

Uniqueness

The uniqueness of 2,4,5-trimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, while the thiophenyl group contributes to its electronic properties, making it suitable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,4,5-trimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-14-11-16(3)19(12-15(14)2)26(22,23)20-13-17(18-5-4-10-25-18)21-6-8-24-9-7-21/h4-5,10-12,17,20H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTACHFCSPFEZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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